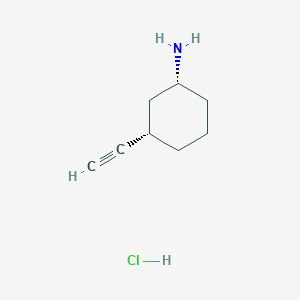

![molecular formula C18H13FN4OS B2592137 6-(4-fluorophényl)-N-(pyridin-3-ylméthyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-39-0](/img/structure/B2592137.png)

6-(4-fluorophényl)-N-(pyridin-3-ylméthyl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as imidazopyrazines . The molecular formula is C17H11FN4OS, with an average mass of 338.359 Da and a monoisotopic mass of 338.063751 Da .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring fused to an imidazole ring . These also include hydrogenated derivatives of the imidazopyrazine moiety .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of this compound are not provided in the literature.Applications De Recherche Scientifique

- Structure du Médicament: L'imidazopyridine, la structure principale de ce composé, est considérée comme une structure "préjugée" en raison de sa polyvalence en chimie médicinale . Les chercheurs explorent son potentiel comme point de départ pour développer de nouveaux médicaments.

- Structures Hétérocycliques: Les imidazo[1,2-a]pyridines sont des structures hétérocycliques précieuses en synthèse organique. Leur fonctionnalisation directe est une stratégie efficace pour construire des dérivés avec des propriétés diverses .

- Réactions Multicomposantes: Les chercheurs utilisent diverses stratégies, y compris la condensation, les réactions multicomposantes, le couplage oxydatif, les réactions en tandem, l'aminooxygenation et l'hydroamination, pour synthétiser cette structure .

Chimie Médicinale

Synthèse Organique

En résumé, les applications diversifiées de ce composé couvrent la chimie médicinale, la science des matériaux, la synthèse organique et la recherche pharmaceutique. Sa structure unique et ses groupes fonctionnels en font un sujet fascinant pour les recherches en cours. Les chercheurs continuent d'explorer son potentiel dans divers domaines scientifiques. 🌟

Mécanisme D'action

Target of Action

It is known that similar compounds have broad-spectrum antiproliferative activity against a panel of different cancer types .

Mode of Action

Related compounds are known to exert their effects through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to a wide range of applications in medicinal chemistry .

Result of Action

A related compound has been shown to display significant activity against mycobacterium tuberculosis .

Analyse Biochimique

Biochemical Properties

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The compound’s interaction with this enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has been observed to interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide on different cell types and cellular processes are profound. It has been reported to exhibit antiproliferative activity against cancer cell lines by inducing cell cycle arrest and apoptosis . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes related to cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as pantothenate synthetase, inhibiting their catalytic activity . This inhibition disrupts the biosynthesis of essential cofactors, leading to impaired cellular function. Additionally, 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide modulates the activity of transcription factors, resulting in altered gene expression patterns that promote apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.

Dosage Effects in Animal Models

The effects of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit enzymes involved in the biosynthesis of essential cofactors, such as coenzyme A, thereby affecting cellular metabolism . Additionally, 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide influences the levels of metabolites related to energy production and redox balance.

Transport and Distribution

The transport and distribution of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.

Subcellular Localization

The subcellular localization of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles determines its interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4OS/c19-14-5-3-13(4-6-14)15-10-23-16(11-25-18(23)22-15)17(24)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCTYEZZVGOBHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)

![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2592066.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2592070.png)

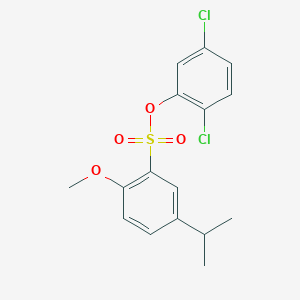

![6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2592071.png)

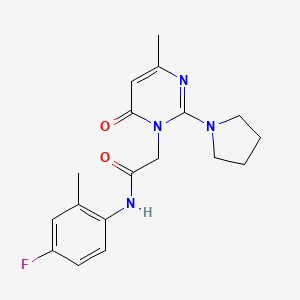

![N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2592073.png)

![Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol](/img/structure/B2592074.png)

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2592075.png)